molecular formula C18H31ClN2O3 B1668319 Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 68097-63-2

Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No. B1668319
CAS RN: 68097-63-2
M. Wt: 358.9 g/mol
InChI Key: UOVPUMGICJKNLS-UHFFFAOYSA-N
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Description

Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.

Scientific Research Applications

Emulsifying Properties in Food Systems

Research by Jia et al. (2019) has explored the production of phytosteryl amino acid ester hydrochlorides, which share structural similarities with Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride. These compounds were found to have higher emulsifying properties, potentially favoring their wide application in food systems (Jia et al., 2019).

Synthesis of Isoxazolecarboxylates

Schenone et al. (1991) investigated the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates using esters similar to Carbanilic acid derivatives. This study highlights the potential of these compounds in the synthesis of isoxazolecarboxylates, which have applications in various chemical syntheses (Schenone, Fossa, & Menozzi, 1991).

Antioxidative and Antiviral Activities

Stankova et al. (2009) synthesized hydroxycinnamic acid amides using compounds structurally similar to Carbanilic acid derivatives. These amides showed significant antioxidative and antiviral activities, suggesting a potential application in pharmaceutical research (Stankova et al., 2009).

Antibacterial Studies

Shankerrao et al. (2013) conducted studies on phenolic esters and amides of quinoline-carboxylic acid, using esters similar to Carbanilic acid derivatives. This research indicates potential antibacterial applications of such compounds (Shankerrao, Bodke, & Mety, 2013).

Surface Activity in Surfactants

Xu Qun (2008) explored the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, involving compounds akin to Carbanilic acid derivatives. This study highlights their excellent surface activity, which could be useful in the production of surfactants (Xu Qun, 2008).

Antitumor Activity

Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, using esters related to Carbanilic acid derivatives. These compounds showed notable antitumor activity, indicating their potential application in cancer research (Xiong et al., 2009).

properties

CAS RN

68097-63-2

Product Name

Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Molecular Formula

C18H31ClN2O3

Molecular Weight

358.9 g/mol

IUPAC Name

2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-8-13-22-17-11-9-10-16(15-17)19-18(21)23-14-12-20(2)3;/h9-11,15H,4-8,12-14H2,1-3H3,(H,19,21);1H

InChI Key

UOVPUMGICJKNLS-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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